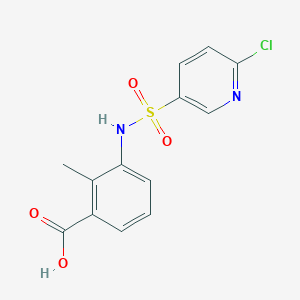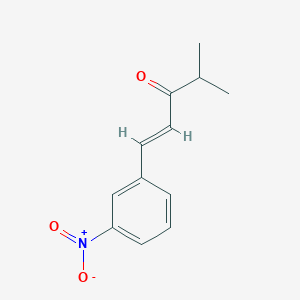![molecular formula C12H12F3N B2830705 [3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287282-85-1](/img/structure/B2830705.png)
[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as "TFBPA" and is a bicyclic amine that contains a trifluorophenyl group. TFBPA has been synthesized using various methods, and its unique structure has led to its investigation in several scientific fields.
Mecanismo De Acción
The mechanism of action of TFBPA is not fully understood, but it is believed to interact with specific targets in the body, leading to its biological effects. TFBPA has been shown to bind to the sigma-1 receptor, a protein that plays a role in various physiological processes, including pain perception, memory, and mood regulation. TFBPA has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
TFBPA has been shown to have several biochemical and physiological effects. In vitro studies have shown that TFBPA can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. TFBPA has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress. Additionally, TFBPA has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TFBPA is its unique structure, which makes it a valuable building block for the synthesis of novel materials and catalysts. Additionally, TFBPA has been shown to have potential therapeutic applications, making it a promising drug candidate. However, one limitation of TFBPA is its limited availability, as it is a relatively new compound that has not yet been extensively studied.
Direcciones Futuras
There are several future directions for the study of TFBPA. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, TFBPA can be further studied as a building block for the synthesis of novel materials, such as polymers and dendrimers. Furthermore, the mechanism of action of TFBPA can be further elucidated to better understand its biological effects.
Métodos De Síntesis
The synthesis of TFBPA can be achieved through several methods. One of the most commonly used methods involves the reaction of 1,3-cyclohexadiene with trifluoroacetaldehyde in the presence of a palladium catalyst. This reaction yields the intermediate compound, [3-(2,3,4-trifluorophenyl)-1-cyclohexen-1-yl]methanamine, which can be further reacted with bicyclo[1.1.1]pentane to produce TFBPA.
Aplicaciones Científicas De Investigación
TFBPA has been investigated for its potential applications in various fields of research, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, TFBPA has been studied as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. TFBPA has also been investigated for its potential use as a building block for the synthesis of novel materials, such as polymers and dendrimers. Additionally, TFBPA has been studied as a catalyst for various chemical reactions, including the synthesis of chiral compounds.
Propiedades
IUPAC Name |
[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N/c13-8-2-1-7(9(14)10(8)15)12-3-11(4-12,5-12)6-16/h1-2H,3-6,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTREODUKQHEFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=C(C(=C(C=C3)F)F)F)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,9-Diazaspiro[3.6]decan-10-one](/img/structure/B2830623.png)
![Ethyl 3-[(1S,3S)-3-aminocyclopentyl]propanoate;hydrochloride](/img/structure/B2830624.png)

![(1-(4-(4-chloro-3-methylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2830631.png)
![3-Methoxycarbonyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2830632.png)
![3-{[1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2830635.png)
![ethyl (2E)-2-{amino[(2-hydroxyethyl)amino]methylidene}-3-oxopentanoate](/img/structure/B2830637.png)
![N5-(2,4-dichlorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2830638.png)
![5-[(4-chlorophenyl)acetyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2830639.png)

![2-(4-methoxyphenyl)-1-[(4-methylbenzyl)oxy]-1H-imidazo[4,5-b]pyridine](/img/structure/B2830641.png)

![7-Fluoro-2-methyl-3-[[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2830644.png)